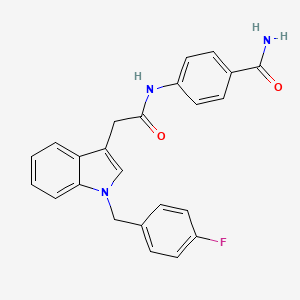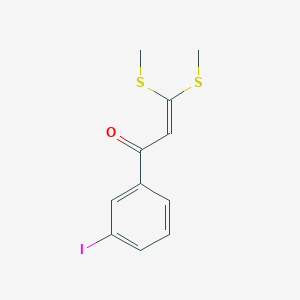
1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The iodophenyl group would consist of a phenyl ring (a six-membered ring of carbon atoms) with an iodine atom attached. The propenone group would contain a carbon-carbon double bond adjacent to a carbonyl group (a carbon atom double-bonded to an oxygen atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its density, boiling point, refractive index, and solubility. These properties are determined by the compound’s molecular structure. Unfortunately, specific physical and chemical properties for this exact compound are not provided in the searched resources .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Preparation of Kinetically Stabilized Derivatives : Compounds carrying the methylsulfanyl group, akin to "1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one," have been utilized in the preparation of kinetically stabilized phosphaethene derivatives. This involves complex reactions leading to the formation of novel organic structures with potential applications in catalysis and material science (Ito, Kimura, & Yoshifuji, 2003).
Material Science
- Self-Healing Elastomers : Aromatic disulfide metathesis, involving the bis(methylsulfanyl) group, has been employed in the creation of self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without the need for catalysts, indicating their potential for self-repairing materials applications (Rekondo et al., 2014).
Molecular Interactions and Assembly
- Heterodimeric Capsule Formation : Tetrakis(4-hydroxyphenyl)-cavitand and tetra(4-pyridyl)-cavitand self-assemble into heterodimeric capsules via hydrogen bonding. The orientational isomerism exhibited by unsymmetrical guests within these capsules underscores the potential for designing molecular recognition and encapsulation systems, showcasing the role of precisely designed molecular frameworks in directing assembly and interaction (Kobayashi et al., 2007).
Advanced Polymers
- High-Performance Polyimides : Compounds with thiophenyl-substituted benzidines, which share structural motifs with "this compound," have been synthesized for the development of transparent polyimides. These materials exhibit high refractive indices and small birefringences along with good thermomechanical stabilities, making them suitable for optoelectronic applications (Tapaswi et al., 2015).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Unfortunately, specific safety and hazard information for “1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one” was not found in the searched resources .
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its potential as a pharmaceutical or industrial chemical .
Eigenschaften
IUPAC Name |
1-(3-iodophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVEOVZBXYAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC(=CC=C1)I)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)
![3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2652945.png)
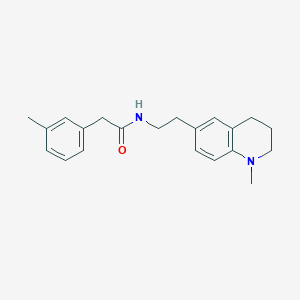
![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)
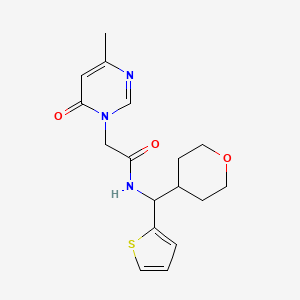
![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)
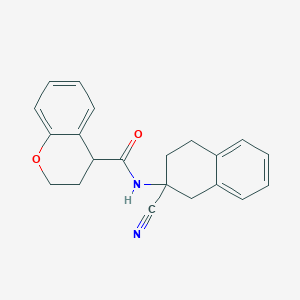
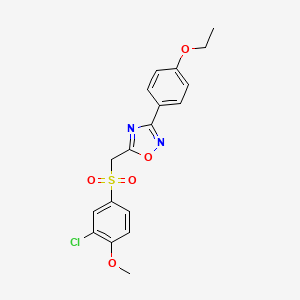
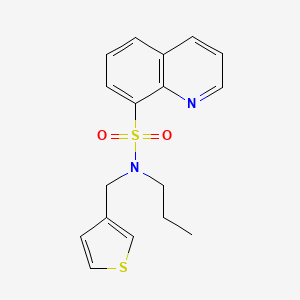
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2652960.png)
![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2652961.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652963.png)
